molecular formula C14H4Cl2N2O6 B12643483 1,8-Dichloro-4,-dinitroanthraquinone CAS No. 84713-11-1

1,8-Dichloro-4,-dinitroanthraquinone

Cat. No.: B12643483
CAS No.: 84713-11-1
M. Wt: 367.1 g/mol
InChI Key: YTTLIFSUZNRABS-UHFFFAOYSA-N
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Description

1,8-Dichloro-4,5-dinitroanthraquinone is an organic compound derived from anthraquinone It is characterized by the presence of two chlorine atoms and two nitro groups attached to the anthraquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dichloro-4,5-dinitroanthraquinone can be synthesized through a multi-step process involving the chlorination and nitration of anthraquinone. The typical synthetic route includes:

    Chlorination: Anthraquinone is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 1 and 8 positions.

    Nitration: The chlorinated anthraquinone is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions.

Industrial Production Methods

Industrial production of 1,8-dichloro-4,5-dinitroanthraquinone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,8-Dichloro-4,5-dinitroanthraquinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized anthraquinone derivatives.

    Reduction: Diaminoanthraquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.

Scientific Research Applications

1,8-Dichloro-4,5-dinitroanthraquinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,8-dichloro-4,5-dinitroanthraquinone involves its interaction with bacterial enzymes. It has been identified as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) in Gram-positive bacteria . The nitro groups play a crucial role in binding to the nucleotide-binding site of PPAT, leading to the inhibition of bacterial growth. This compound exhibits bacteriostatic effects, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.

Comparison with Similar Compounds

1,8-Dichloro-4,5-dinitroanthraquinone can be compared with other anthraquinone derivatives such as:

The uniqueness of 1,8-dichloro-4,5-dinitroanthraquinone lies in its combination of chlorine and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

84713-11-1

Molecular Formula

C14H4Cl2N2O6

Molecular Weight

367.1 g/mol

IUPAC Name

1,8-dichloro-2,4-dinitroanthracene-9,10-dione

InChI

InChI=1S/C14H4Cl2N2O6/c15-6-3-1-2-5-9(6)14(20)11-10(13(5)19)7(17(21)22)4-8(12(11)16)18(23)24/h1-4H

InChI Key

YTTLIFSUZNRABS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C(=CC(=C3Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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